Eberconazole is a broad-spectrum antifungal agent belonging to the imidazole class of compounds. [] It is primarily used as a topical preparation for managing cutaneous mycoses. [] Eberconazole exhibits potent activity against various fungi, including dermatophytes, Candida species, yeasts (including triazole-resistant strains), and Malassezia (previously known as Pityrosporum). [, , ] Notably, Eberconazole also demonstrates activity against Gram-positive bacteria, a characteristic that proves beneficial in clinical settings. []
Eberconazole is classified as an antifungal agent, specifically under the category of azole antifungals. It is particularly effective against dermatophytes and yeasts, making it valuable in dermatological applications. The compound's chemical name is 1-(2,4-dichloro-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)-1H-imidazole .
The synthesis of eberconazole involves a multi-step process that includes the preparation of key intermediates. The process begins with the reduction of 2-[2-(3,5-dichlorophenyl)ethenyl]benzoic acid to yield 2-[2-(3,5-dichlorophenyl)ethyl]benzoic acid. This intermediate undergoes further reactions, including chlorination and coupling with imidazole to form eberconazole. The synthesis can be summarized in the following steps:
This method ensures high purity and yield of eberconazole suitable for pharmaceutical applications .
Eberconazole has a complex molecular structure characterized by its imidazole ring and a bicyclic system derived from dibenzo cycloheptene. The molecular formula is with a molecular weight of approximately 351.24 g/mol. The structure can be depicted as follows:
Key features include:
Eberconazole undergoes several chemical reactions that are crucial for its antifungal activity:
Eberconazole exerts its antifungal effects primarily through the inhibition of ergosterol synthesis. This process involves:
Eberconazole exhibits several notable physical and chemical properties:
These properties contribute to its formulation as a topical cream or lotion for effective delivery .
Eberconazole is primarily used in dermatology for treating various fungal infections such as:
Additionally, research has explored its use in innovative drug delivery systems such as niosomes, which enhance skin penetration and bioavailability compared to traditional formulations . Its favorable safety profile makes it suitable for long-term use in chronic fungal infections without significant systemic absorption or adverse effects .
Eberconazole (chemical name: 1-(2,4-dichloro-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)-1H-imidazole) is a synthetic antifungal agent characterized by a unique dibenzocycloheptene-imidazole hybrid structure. Its molecular formula is C₁₈H₁₄Cl₂N₂, with a molecular weight of 329.22 g/mol [1] [10]. The core structure consists of a tricyclic dibenzocycloheptene system (a seven-membered ring fused to two benzene rings) linked to an imidazole moiety at the C5 position of the central ring [4] [6]. This architecture positions eberconazole within the dibenzocycloheptene class of organic compounds, specifically categorized as N-substituted imidazoles pharmacologically [3] [10].
The dichlorinated phenyl group (specifically 2,4-dichloro substitution) attached to the dibenzannulene system is a critical structural determinant. The chlorine atoms at positions 2 and 4 on the phenyl ring enhance both lipophilicity and binding affinity to the target enzyme, lanosterol 14α-demethylase [2] [6]. X-ray crystallography and spectroscopic analyses confirm that the imidazole nitrogen (N3) acts as the primary ligand coordinating the heme iron atom within the enzyme's active site, analogous to other azole antifungals [6] [8]. The molecule possesses one chiral center at the carbon atom linking the dibenzocycloheptene system to the imidazole ring, leading to enantiomeric forms. However, the clinically used material is typically the racemic mixture ((±)-eberconazole) [7] [10].
The synthesis of eberconazole involves a multi-step sequence, with two primary industrial pathways established:
Table 1: Key Synthetic Routes for Eberconazole Nitrate
Synthetic Route | Key Intermediate | Critical Step | Advantages | Disadvantages/Limitations |
---|---|---|---|---|
Wittig-Hydrogenation-Cyclization [2] [5] | Methyl 2-[2-(3,5-dichlorophenyl)ethenyl]benzoate | Wittig Olefination | Well-established chemistry | Requires Wittig reagent (organophosphorus waste), longer sequence |
Condensation-Cyclization [5] | 2-(3,5-Dichlorophenyl)-1,3-dihydro-2H-isoindol-1-one | Friedel-Crafts Acylation/Cyclization | Shorter route, higher yield, no organophosphorus reagents | Requires optimization for regioselectivity |
Structure-Activity Relationships (SAR):The antifungal potency of eberconazole is highly sensitive to specific structural features:
Eberconazole possesses distinct physicochemical properties crucial for its topical antifungal efficacy and membrane interaction:
Lipophilicity: Eberconazole is a highly lipophilic molecule. Calculated and experimentally determined logP (partition coefficient octanol/water) values range between 4.79 and 5.36 [6] [10]. This high lipophilicity facilitates partitioning into fungal cell membranes and penetration through the stratum corneum of human skin. The dibenzocycloheptene system and dichlorophenyl group are major contributors to this lipophilicity.
Hydrophilicity/Solubility: The imidazole nitrogen provides a site for protonation (pKa ~6.68), conferring weak basic character and a degree of pH-dependent water solubility to the free base, primarily in its protonated form [3] [10]. However, overall water solubility is very low (estimated ~0.00215 mg/mL) [3] [10]. Conversion to the nitrate salt (eberconazole nitrate) significantly improves water solubility compared to the free base, which is advantageous for formulation into creams while maintaining antifungal activity [5] [8]. Solubility is higher in organic solvents like ethanol, DMSO, and dichloromethane [8].
Molecular Weight (MW): At 329.22 g/mol for the free base, eberconazole falls within the typical range for topically active drugs, aiding passive diffusion through biological membranes.
Polar Surface Area (PSA): The PSA is relatively low (17.82 Ų), primarily contributed by the imidazole ring nitrogens. This low PSA further supports good membrane permeability [3].
Melting Point: Data is limited in the sources, but the crystalline nitrate salt form used in formulations typically exhibits a defined melting point suitable for processing.
Table 2: Key Physicochemical Properties of Eberconazole
Property | Value / Description | Significance |
---|---|---|
Molecular Formula (Free base) | C₁₈H₁₄Cl₂N₂ | Defines elemental composition |
Molecular Weight (Free base) | 329.22 g/mol | Impacts diffusion and permeation |
logP (Octanol/Water) | 4.79 - 5.36 [6] [10] | High lipophilicity; Favors membrane partitioning and skin penetration |
Water Solubility (Free base) | ~0.00215 mg/mL (Estimated) [3] [10] | Very low intrinsic solubility; Salt formation improves solubility for formulation |
pKa | ~6.68 (Imidazole N) [3] [10] | Weak base; Exists partially protonated at physiological pH |
Polar Surface Area (PSA) | 17.82 Ų [3] [10] | Low PSA supports good membrane permeability |
Salt Form (Common) | Nitrate (C₁₈H₁₄Cl₂N₂·HNO₃; MW 392.24 g/mol) | Improves water solubility and stability for topical cream formulation |
The balanced lipophilic-hydrophilic character (high logP but with a polar imidazole head) is a defining feature. This amphiphilic nature allows eberconazole to interact effectively with both the lipid bilayers of fungal cell membranes and the aqueous environments within cells. High lipophilicity drives accumulation within the fungal membrane, where its target (lanosterol 14α-demethylase) resides. Simultaneously, the ability of the imidazole to coordinate with the heme iron of the enzyme requires sufficient solubility or accessibility at the active site [6] [8]. This balance underpins its potent membrane permeability and antifungal efficacy observed in vitro and in vivo models. Penetration studies using synthetic membranes have shown that eberconazole formulations exhibit less variability in drug release and higher overall amounts released compared to clotrimazole and terbinafine formulations, likely attributable to its optimized physicochemical profile [6].
Table 3: Relationship Between Eberconazole Lipophilicity and Antifungal Activity (MIC)
Organism Group | Representative Species | MIC Range (µg/mL) | logP Relevance |
---|---|---|---|
Dermatophytes [6] [8] [10] | Trichophyton rubrum | 0.03 - 0.06 | High lipophilicity enhances penetration through fungal cell wall and membrane. |
Trichophyton mentagrophytes | 0.03 - 0.125 | ||
Microsporum canis | 0.06 - 0.25 | ||
Yeasts [6] [8] | Candida albicans (Fluconazole-Sensitive) | 0.03 - 0.5 | Balances membrane interaction (lipophilicity) and target access (imidazole polarity). |
Candida albicans (Fluconazole-Resistant) | 0.125 - 1.0 | Retains activity potentially due to alternative binding or penetration mechanisms. | |
Candida parapsilosis | 0.06 - 0.125 | ||
Candida glabrata | 0.125 - 1.0 | ||
Candida krusei | 0.5 - 2.0 | ||
Malassezia furfur (Pityrosporum) | ~0.125 | ||
Molds [6] | Aspergillus spp. | Higher MICs (varies) | Activity generally lower; membrane composition or efflux may play a role. |
CAS No.: 15245-44-0
CAS No.: 1449768-46-0
CAS No.: 576-42-1
CAS No.:
CAS No.: 12007-33-9